molecular formula C9H17N B13811212 1-(But-2-enyl)piperidine CAS No. 699-14-9

1-(But-2-enyl)piperidine

Cat. No.: B13811212
CAS No.: 699-14-9
M. Wt: 139.24 g/mol
InChI Key: XQOHGUZOLKLXLU-NSCUHMNNSA-N
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Description

1-(But-2-enyl)piperidine, also known as 1-(2-Butenyl)piperidine, is an organic compound with the molecular formula C₉H₁₇N. It belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-2-enyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with but-2-enyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the electrophilic carbon in the but-2-enyl halide, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which offer advantages such as improved reaction control, scalability, and safety. These methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-enyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated piperidine derivatives .

Scientific Research Applications

1-(But-2-enyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(But-2-enyl)piperidine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, such as changes in cellular signaling pathways, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Uniqueness: 1-(But-2-enyl)piperidine is unique due to its but-2-enyl substituent, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and drug design .

Properties

CAS No.

699-14-9

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-[(E)-but-2-enyl]piperidine

InChI

InChI=1S/C9H17N/c1-2-3-7-10-8-5-4-6-9-10/h2-3H,4-9H2,1H3/b3-2+

InChI Key

XQOHGUZOLKLXLU-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CN1CCCCC1

Canonical SMILES

CC=CCN1CCCCC1

Origin of Product

United States

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